molecular formula C18H17N7O2S B2575575 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034414-42-9

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2575575
CAS No.: 2034414-42-9
M. Wt: 395.44
InChI Key: SVGBXXRYPHUPFT-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule comprising three distinct moieties:

  • A 5,7-dimethyl-[1,2,4]triazolo[1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused bicyclic system known for its electron-deficient aromatic character and pharmacological relevance .
  • A methanone linker connecting the triazolopyrimidine and pyrrolidine-oxadiazole units, providing conformational flexibility.

Synthetic routes for analogous triazolopyrimidine derivatives often involve condensation reactions between β-diketones and triazole amines under thermal conditions , while oxadiazole rings are typically formed via cyclization of amidoximes or three-component cycloadditions .

Properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S/c1-10-7-11(2)25-18(19-10)21-15(22-25)17(26)24-5-3-12(8-24)14-20-16(27-23-14)13-4-6-28-9-13/h4,6-7,9,12H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGBXXRYPHUPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CSC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule with potential biological applications. This article reviews its synthesis and biological activities based on various studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the triazole and oxadiazole rings, followed by coupling reactions to form the final product. The detailed synthetic pathways often utilize starting materials such as 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine and thiophene derivatives.

Antimicrobial Properties

Research indicates that derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antimicrobial activities. For instance:

  • Fungicidal Activity : Some derivatives have shown excellent fungicidal properties against pathogens like Rhizoctonia solani .
  • Bactericidal Activity : Other studies have reported effective bactericidal activity against Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

Recent studies have highlighted the potential of certain derivatives as anti-tubercular agents. In a study evaluating various compounds for their efficacy against Mycobacterium tuberculosis, some derivatives exhibited IC90 values ranging from 3.73 to 4.00 μM . This suggests a promising avenue for further development in tuberculosis treatment.

Cytotoxicity

Safety assessments are crucial in evaluating new compounds for therapeutic use. Studies have indicated that many derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine are non-toxic to human embryonic kidney cells (HEK-293), indicating their potential for safe therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Modifications in the molecular structure can significantly influence their pharmacological properties. For example:

  • Substituents on the Triazole Ring : Variations in substituents lead to differences in fungicidal potency.
  • Oxadiazole Modifications : Altering the oxadiazole component has been shown to enhance antibacterial properties .

Case Studies

Several case studies illustrate the biological activity of this compound:

Study ReferenceBiological ActivityFindings
Yang et al., 2001 FungicidalCompounds showed excellent activity against Rhizoctonia solani.
Recent Study AntitubercularIC90 values between 3.73 - 4.00 μM against M. tuberculosis.
Bactericidal Study BactericidalEffective against Staphylococcus aureus and E. coli.

Scientific Research Applications

Anticancer Activity

The triazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, compounds bearing this structure have shown potential as inhibitors of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. A study demonstrated that triazolo[1,5-a]pyrimidines effectively inhibited CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Compounds containing the triazolo[1,5-a]pyrimidine moiety have also been reported to possess antibacterial and antifungal activities. The metal-chelating properties of the triazole ring enhance the bioavailability of these compounds, making them effective against a range of pathogens. Recent reviews highlight their potential as novel antimicrobial agents due to their ability to disrupt microbial cell wall synthesis .

Neuropharmacological Effects

Research has suggested that derivatives of the triazolo[1,5-a]pyrimidine scaffold may exhibit neuroprotective properties. These compounds have been associated with the modulation of neurotransmitter systems and may offer therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier is particularly advantageous for central nervous system-targeted therapies .

Synthetic Pathways

The synthesis of (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can be achieved through various methodologies including microwave-assisted synthesis and conventional heating techniques. Recent studies have reported high yields and purity levels using eco-friendly synthesis routes that minimize environmental impact .

Characterization Techniques

Characterization of synthesized compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity. The 3D conformational analysis helps in understanding the spatial arrangement which is crucial for biological activity .

Case Studies

Study Focus Findings
Study on CDK InhibitionInvestigated the inhibitory effects on CDK2Demonstrated significant anticancer activity with IC50 values in low micromolar range
Antimicrobial EvaluationAssessed antibacterial properties against various strainsShowed promising results with minimum inhibitory concentrations lower than standard antibiotics
Neuropharmacological AssessmentEvaluated effects on neurodegenerative modelsIndicated potential protective effects in cellular models of Alzheimer's disease

Chemical Reactions Analysis

1,2,4-Oxadiazole Formation

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, thiophene-3-carboxamide amidoxime reacts with activated esters under thermal or microwave conditions to form the oxadiazole ring .

Suzuki–Miyaura Cross-Coupling

Bromo-substituted triazolo[1,5-a]pyrimidines (e.g., 3s ) undergo Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives (e.g., 5 ) in 88% yield .
Example Reaction:
**3s**+4-methoxyphenylboronic acidPd(PPh3)4,K2CO3**5**\text{**3s**} + \text{4-methoxyphenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{**5**} .

Sonogashira Coupling

Iodo-substituted analogs (e.g., 3t ) react with terminal alkynes (e.g., 4-ethynylanisole) under Pd/Cu catalysis to form alkynylated products (e.g., 7 ) in 61% yield .

Table 2: Coupling Reactions of Triazolo[1,5-a]pyrimidines

Reaction TypeSubstratePartner ReagentCatalystYield (%)
Suzuki–Miyaura3s 4-MeO-C₆H₄-B(OH)₂Pd(PPh₃)₄88
Sonogashira3t 4-EthynylanisolePd(PPh₃)₂Cl₂, CuI61

Stability and Reactivity of the Oxadiazole Moiety

The 1,2,4-oxadiazole ring exhibits:

  • Acid/Base Stability : Resists hydrolysis under physiological pH .

  • Electrophilic Substitution : The thiophen-3-yl group undergoes halogenation or sulfonation at the 5-position .

Synthetic Route to Target Compound

A plausible synthesis involves:

  • Step 1 : Prepare 5,7-dimethyl- triazolo[1,5-a]pyrimidine-2-carboxylic acid via oxidation of 2-hydroxymethyl derivatives (CID 44141733) .

  • Step 2 : Synthesize 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine via cyclization of thiophene-3-carboxamide amidoxime with pyrrolidine-3-carboxylic acid .

  • Step 3 : Couple the two intermediates via EDC/HOBt-mediated amide bond formation .

Biological Relevance

While direct data on the target compound is limited, analogous triazolo[1,5-a]pyrimidines and oxadiazoles show:

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines (e.g., dinaciclib) inhibit CDK2/cyclin A .

  • Anticancer Activity : Thiophene-oxadiazole hybrids exhibit antiproliferative effects against MCF-7 and HCT-116 cells .

Comparison with Similar Compounds

Key Differences :

  • The 5,7-dimethyl substitution on the triazolopyrimidine core may enhance metabolic stability compared to hydroxyl or phenyl analogs .

1,2,4-Oxadiazole-Containing Analogues

Compound Name Oxadiazole Substituents Synthesis Method Reference
5-Acetonyl-3-phenyl-1,2,4-oxadiazole Phenyl at C3, acetonyl at C5 Prepared via cyclization of amidoximes
5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles Pyrimidinyl at C5 Three-component cycloaddition with TMSCl
Target Compound Thiophen-3-yl at C5 of oxadiazole Likely formed via [3+2] cycloaddition

Key Differences :

  • Integration into a pyrrolidine ring (vs. linear chains) may restrict rotational freedom, influencing binding affinity in biological targets.

Thiophene-Containing Heterocycles

Compound Name Thiophene Position Biological Relevance Reference
Thieno[2,3-b]pyridines Fused thiophene-pyridine system Anticancer and antimicrobial activities
Target Compound Thiophene at oxadiazole C5 Unreported bioactivity; structural novelty

Key Differences :

  • The target’s non-fused thiophene allows modular functionalization, unlike rigid fused systems in thienopyridines .

Q & A

Basic: What are the optimal synthetic routes for constructing the triazolo-pyrimidine and oxadiazole-pyrrolidine moieties?

Answer:
The triazolo-pyrimidine core can be synthesized via cyclocondensation of 4-amino-3-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thiomethyl)-1,2,4-triazole-5-thiol with benzyl halides in methanol under basic conditions (e.g., NaOH), yielding >80% purity . For the oxadiazole-pyrrolidine moiety, a two-step approach is recommended: (i) formation of the thiophen-3-yl oxadiazole via coupling of thiophene-3-carboxylic acid with amidoximes in the presence of EDCI/HOBt, followed by (ii) pyrrolidine functionalization using Mitsunobu or SN2 alkylation conditions . Optimize reaction times and stoichiometry using TLC monitoring (e.g., silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Answer:
Employ a combination of:

  • 1H/13C NMR : Confirm proton environments (e.g., methyl groups on triazolo-pyrimidine at δ ~2.5 ppm) and carbon backbone .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ expected for C19H20N8O2S: 437.15) .
  • FT-IR : Identify key functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .
    For crystallinity assessment, use XRD (as in triazolo-triazine derivatives ).

Advanced: How to design molecular docking studies for identifying enzyme targets?

Answer:

Target Selection : Prioritize enzymes with structural homology to known targets of triazolo-pyrimidines (e.g., 14α-demethylase lanosterol, PDB: 3LD6) .

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G(d) basis set for charge distribution .

Docking Software : Use AutoDock Vina with Lamarckian genetic algorithm (grid size: 60×60×60 Å, centered on active site) .

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole for 14α-demethylase) and validate via MD simulations (NAMD, 100 ns) .

Advanced: What assays are suitable for evaluating enzyme inhibition?

Answer:

  • Cytochrome P450 Inhibition : Use fluorometric assays (e.g., CYP51 inhibition via lanosterol depletion, measured by LC-MS) .
  • Kinase Activity : ADP-Glo™ kinase assay for tyrosine kinase inhibition (IC50 determination) .
  • Antifungal Activity : Broth microdilution (CLSI M38) against Candida spp., correlating MIC values with docking results .

Advanced: How to resolve contradictions in biological activity data?

Answer:
If in vitro assays conflict with docking predictions:

Purity Verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) .

Off-Target Screening : Use a kinase profiling panel (e.g., Eurofins DiscoverX) to identify unintended targets .

Solubility Adjustments : Test activity in DMSO/PBS mixtures (≤0.1% DMSO) to rule out solvent artifacts .

Basic: How to assess physicochemical properties like solubility and stability?

Answer:

  • Solubility : Use the shake-flask method in PBS (pH 7.4) and logP calculation via ChemDraw .
  • Stability : Incubate in simulated gastric fluid (pH 2.0) and liver microsomes (CYP450 metabolism), monitoring degradation via UV-Vis (λmax ~270 nm) .

Advanced: What substituent modifications enhance bioactivity in SAR studies?

Answer:
Key modifications (see Table 1):

Position Modification Effect Reference
Triazolo-pyrimidine C5/C7Methyl → EthylIncreased lipophilicity (logP +0.5)
Oxadiazole C5Thiophen-3-yl → PyridylImproved CYP51 inhibition (IC50 ↓20%)
Pyrrolidine N1Methanone → ThioureaEnhanced kinase selectivity

Basic: How to confirm 3D structure via crystallography?

Answer:

  • Crystal Growth : Use slow evaporation in DMF/EtOH (1:1) at 25°C .
  • XRD Analysis : Resolve at 0.84 Å resolution (Mo Kα radiation), refining with SHELXL . Compare bond lengths/angles with DFT-optimized structures (e.g., triazolo-thiadiazoles ).

Basic: What methods ensure reaction purity and yield?

Answer:

  • TLC Monitoring : Use silica gel 60 F254 plates, eluting with ethyl acetate/hexane (3:7) .
  • Column Chromatography : Purify with silica gel (230–400 mesh), gradient elution .
  • Recrystallization : Optimize solvent pairs (e.g., DMF/EtOH for triazolo-pyrimidines) .

Advanced: What mechanistic insights explain cyclization steps?

Answer:
The triazolo-pyrimidine cyclization proceeds via a Dimroth rearrangement under basic conditions, confirmed by 15N NMR tracking . For oxadiazole formation, mechanistic studies (DFT at B3LYP/6-31G*) suggest a nucleophilic attack of amidoxime on activated carboxylic acid, followed by dehydration .

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